Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-

Description

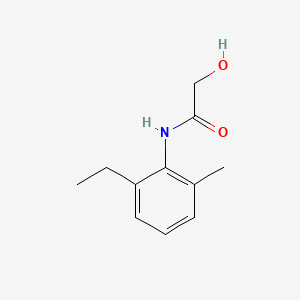

Chemical Structure: The compound "Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-" (CAS: 97055-05-5) is characterized by an acetamide backbone with a hydroxyl (-OH) group at the alpha carbon and an N-substituted 2-ethyl-6-methylphenyl group. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol .

Role and Significance: This compound is structurally related to chloroacetamide herbicides like metolachlor but differs in the substitution of the chlorine atom with a hydroxyl group.

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-9-6-4-5-8(2)11(9)12-10(14)7-13/h4-6,13H,3,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMPHDJVYOMMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40242689 | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40242689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97055-05-5 | |

| Record name | Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40242689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Ethyl-6-methyl-phenyl)-2-hydroxy-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- (CAS Number: 178925) is a compound of interest due to its potential biological activities. It belongs to the acetamide class of organic compounds, which are characterized by the presence of an amide functional group. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- can be represented as follows:

This indicates that it contains a phenyl ring substituted with an ethyl and methyl group, along with a hydroxyl group and an amide functional group. The presence of these substituents is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that acetamides, including the compound , exhibit varying degrees of antimicrobial activity. A study on related acetamide derivatives showed that certain structures displayed moderate activity against Gram-positive bacteria. Specifically, compounds with multiple methoxy groups and piperazine moieties were found to enhance activity against various microbial strains .

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |

|---|---|---|

| 30 | Moderate | Inactive |

| 31 | Moderate | Inactive |

| 36 | Active | Active |

| 37 | Active | Active |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the acetamide structure can significantly impact biological activity. For instance, meta-substitutions with electron-withdrawing groups tend to yield more potent derivatives compared to para-substitutions . The presence of bulky lipophilic head groups has been correlated with improved solubility and bioactivity.

Case Studies

- Antiviral Activity : A recent study highlighted the antiviral potential of acetamide derivatives against influenza viruses. The lead compounds demonstrated significant viral load reduction in infected models, indicating direct effects on viral replication .

- Toxicity Studies : Another investigation assessed the safety profile of related acetamides in vivo. The compounds were administered at high doses in mice without significant adverse effects, suggesting a favorable therapeutic index for further development .

- Cancer Cell Proliferation : Compounds similar to N-(2-ethyl-6-methylphenyl)-2-hydroxy- exhibited potent inhibitory effects on specific cancer cell lines (e.g., MDA-MB-231). These compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and related chloroacetamides:

| Compound Name | Substituents (R₁, R₂) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Use/Origin |

|---|---|---|---|---|---|

| Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- | R₁: -OH; R₂: -(2-ethyl-6-methylphenyl) | C₁₁H₁₅NO₂ | 193.24 | Hydroxyl | Metolachlor metabolite/TP |

| Metolachlor (Parent Compound) | R₁: -Cl; R₂: -(2-methoxy-1-methylethyl) | C₁₅H₂₂ClNO₂ | 283.80 | Chloro, Methoxy | Pre-emergent herbicide |

| Alachlor | R₁: -Cl; R₂: -(methoxymethyl) | C₁₄H₂₀ClNO₂ | 269.77 | Chloro, Methoxy | Herbicide (prohibited in some regions) |

| Acetochlor | R₁: -Cl; R₂: -(ethoxymethyl) | C₁₄H₂₀ClNO₂ | 269.77 | Chloro, Ethoxy | Herbicide |

| Propisochlor | R₁: -Cl; R₂: -(isopropoxymethyl) | C₁₅H₂₂ClNO₂ | 283.79 | Chloro, Isopropoxy | Herbicide |

| 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | R₁: -Cl; R₂: -(2-ethyl-6-methylphenyl) | C₁₁H₁₄ClNO | 211.69 | Chloro | Metolachlor TP |

Key Observations :

- Hydroxyl vs. Chloro Substitution : The hydroxyl group in the target compound increases polarity compared to chloro-substituted analogs, reducing log P (estimated 0.5–1.5 vs. 2.5–3.5 for chloroacetamides) . This enhances water solubility and biodegradability but decreases soil adsorption .

- N-Alkoxy Groups : Metolachlor, alachlor, and acetochlor feature methoxy or ethoxy groups on the N-alkyl chain, which influence herbicidal activity by modulating lipid solubility and target enzyme (fatty acid synthase) binding .

Environmental and Metabolic Behavior

- Persistence: Chloroacetamides like metolachlor exhibit moderate soil retention (half-life: 20–90 days) due to hydrophobic interactions .

- Metabolite Pathways: The target compound is generated via hydrolysis of metolachlor’s chloro group or oxidation of its N-alkyl chain.

Toxicological and Regulatory Profiles

- Hydroxy Derivatives: Limited toxicity data exist, but structural analogs suggest lower acute toxicity compared to parent compounds. Regulatory status varies; for example, acetochlor is prohibited in the EU due to groundwater contamination risks .

Preparation Methods

General Synthetic Approach

The preparation of Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- typically involves the acetamide formation from 2-ethyl-6-methylaniline derivatives and hydroxy-substituted acetic acid or its derivatives. The synthetic strategy often uses catalytic hydrogenation, nucleophilic substitution, or condensation reactions under controlled conditions.

Catalytic Hydrogenation and Aziridine Intermediate Route

A highly selective and enantioselective process for preparing related intermediates, which can be converted into Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-, involves the following steps:

Formation of Aziridine Intermediate:

- Starting from enantiopure (R)-epichlorohydrin and 2-ethyl-6-methylaniline, reflux in methanol for about 6 hours.

- The reaction is monitored by thin-layer chromatography (TLC).

- Addition of crushed KOH at temperatures below 25°C to complete the reaction.

- Workup includes evaporation of methanol, extraction, washing, and drying to yield (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol with yields over 95%.

Conversion to (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl) aziridine:

- Reaction of the above intermediate with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dry toluene under nitrogen atmosphere at 0-10°C.

- Refluxing the mixture for 3-5 hours.

- Purification yields the aziridine intermediate.

-

- The aziridine intermediate is hydrogenated in methanol in the presence of palladium on activated carbon (Pd/C) catalyst.

- Conditions: hydrogen pressure of 30-50 psi, temperature 20-30°C, reaction time 1-3 hours.

- The catalyst is filtered off, solvent evaporated, and the product purified to afford (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline with high enantiomeric excess (>99% ee) and yields above 75%.

Conversion to Acetamide Derivative:

- The obtained amine intermediate can be further converted into the hydroxyacetamide derivative through known acylation or hydroxylation processes.

| Step | Catalyst | Solvent(s) | Temperature (°C) | Pressure (psi) | Reaction Time (hrs) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|---|

| Aziridine formation | None (chemical reagents) | Methanol, Toluene (dry) | 0-10 (reflux) | Atmospheric | 3-6 | >95 | - |

| Catalytic hydrogenation | Pd/C (10-20 wt%) | Methanol, Ethanol, Ethyl acetate | 20-30 | 30-50 | 1-3 | >75 | 95-99 |

Condensation and Substitution Routes

Another approach involves the reaction of 2-ethyl-6-methylaniline with chloroacetic acid derivatives:

- Formation of 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide:

- 2,6-methylethylaniline reacts with chloroacetic acid and phosphorus trichloride to produce 2,6-methylethyl-chloroacetoaniline.

- Ethanol reacts with polyoxymethylene in the presence of hydrochloric acid to produce chloromethyl ethyl ether.

- A condensation reaction between 2-methyl-6-ethylchloroacetoaniline and chloromethyl ethyl ether yields acetochlor, a related compound.

This method highlights the use of chlorinated intermediates and etherification steps, which can be adapted for the preparation of hydroxyacetamide derivatives by modifying the substituents and reaction conditions.

Summary of Key Reaction Conditions and Yields

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|---|

| Aziridine intermediate | (R)-epichlorohydrin + 2-ethyl-6-methylaniline | DIAD, triphenylphosphine | 0-10°C to reflux, N2 atmosphere | >95 | High enantiopurity |

| Catalytic hydrogenation | Aziridine intermediate | Pd/C catalyst | 20-30°C, 30-50 psi H2, 1-3 hrs | >75 | High ee (95-99%) |

| Condensation | 2-ethyl-6-methylaniline + chloroacetic acid | Phosphorus trichloride, HCl | Reflux, acid catalysis | Variable | Used in related compound syntheses |

Research Findings and Analysis

- The enantioselective synthesis via aziridine intermediates and catalytic hydrogenation provides a robust route with excellent selectivity and yield, crucial for producing high-purity compounds for agrochemical applications.

- The use of Pd/C catalyst under mild hydrogenation conditions ensures minimal side reactions and high optical purity.

- The condensation method involving chloroacetic acid derivatives is industrially relevant for related compounds but requires careful control of chlorinated intermediates and byproducts.

- The reported yields and enantiomeric excess values demonstrate the efficiency of these methods, with the aziridine route being particularly advantageous for stereospecific synthesis.

Q & A

Q. What spectroscopic methods are optimal for confirming the structural configuration of hydroxylated acetamide derivatives?

To resolve ambiguities in hydroxyl positioning (e.g., ortho vs. para substitution), use a combination of:

- NMR spectroscopy (¹H and ¹³C) to identify proton environments and coupling patterns. For example, phenolic -OH groups typically show downfield shifts (δ 9–12 ppm) .

- X-ray crystallography for absolute stereochemical confirmation, as demonstrated in NIST studies of N-(2-hydroxyphenyl)acetamide derivatives .

- High-resolution mass spectrometry (HRMS) to validate molecular formula and isotopic patterns.

Q. What synthetic routes are feasible for preparing N-(2-ethyl-6-methylphenyl) acetamide derivatives, and how are reaction conditions optimized?

A typical protocol involves:

- Friedel-Crafts acylation : React 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) to form the acetamide backbone .

- Hydroxylation : Introduce the hydroxyl group via electrophilic substitution or catalytic oxidation. Key parameters include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., FeCl₃ for regioselectivity) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Advanced Research Questions

Q. How does the hydroxyl group at the 2-position influence the environmental persistence of acetamide derivatives compared to non-hydroxylated analogs?

Hydroxylation generally increases polarity, altering:

- Soil adsorption : Hydroxylated derivatives exhibit lower log Kow values, reducing bioaccumulation but increasing mobility in aqueous systems .

- Degradation pathways : The hydroxyl group facilitates photolytic degradation (λ > 290 nm) and microbial oxidation. For example, acetochlor’s N-deethoxymethylase enzyme system may analogously metabolize hydroxylated derivatives .

- Half-life discrepancies : Compare data from sediment-water microcosms (e.g., t½ = 30–60 days ) with computational predictions using EPI Suite™ or TEST software to resolve inconsistencies.

Q. What experimental designs resolve contradictions in reported degradation kinetics of acetamide herbicides in aquatic environments?

Adopt a tiered approach:

- Controlled variables : Test pH (5–9), sediment organic content (0–5%), and microbial activity (sterile vs. non-sterile conditions) .

- Analytical methods : Pair LC-MS/MS (for parent compound quantification) with stable isotope probing (SIP) to track metabolite formation .

- Statistical validation : Use ANOVA to assess interactions between variables and bootstrap resampling for uncertainty analysis.

Q. How do hydroxylated acetamides interact with target enzymes (e.g., ALS inhibitors) compared to non-hydroxylated analogs?

- Enzyme assays : Compare IC50 values of hydroxylated vs. chloro-substituted acetamides using in vitro acetolactate synthase (ALS) inhibition assays .

- Molecular docking : Simulate binding modes with ALS (PDB ID: 1N0H) to identify hydrogen bonding interactions between the hydroxyl group and catalytic residues (e.g., Arg<sup>377</sup>).

- Mutagenesis studies : Validate key binding residues via site-directed mutagenesis and activity assays.

Methodological Considerations

Q. What in silico tools effectively predict the ecotoxicological impact of hydroxylated acetamides?

- QSAR models : Use the OECD Toolbox to estimate acute aquatic toxicity (e.g., LC50 for Daphnia magna) based on structural descriptors .

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict bioaccumulation potential.

- Read-across assessments : Leverage data from structurally related herbicides (e.g., metolachlor’s EPA Ecotox database entries) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.